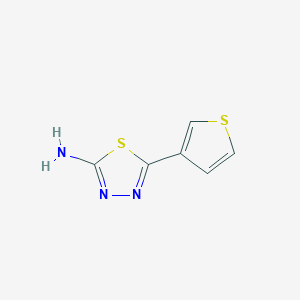

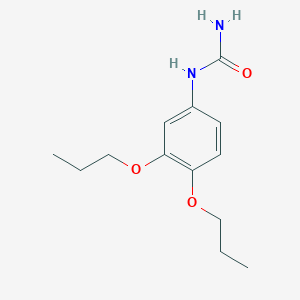

![molecular formula C18H15ClN2OS B2515346 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 457941-25-2](/img/structure/B2515346.png)

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest due to their potential biological activities. In one study, 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide were used as electrophilic building blocks to create thiazolo[3,2-a]pyrimidinone products. The synthesis involved the formation of the title compound with acceptable yields, and the elimination of aniline/2-aminobenzothiazole as a by-product. The structure of the reaction products was confirmed through analytical and spectral studies, including single crystal X-ray data .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. In the case of 2-chloroacetamido-4-methylthiazole derivatives, spectral methods such as FT-IR, 1HNMR, and MS, along with elemental analyses, were used to elucidate the structure of the synthesized compounds. Quantum chemical calculations at the DFT/B3LYB level were performed to understand their electronic and chemical reactivity properties .

Chemical Reactions Analysis

The reactivity of thiazole derivatives in chemical reactions is significant for their application as pharmaceutical agents. For instance, the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides involved a stereoselective condensation process. The electrophilic attack of phenylisothiocyanate on 2-cyano-N-arylacetamides followed by reaction with chloroacetyl chloride under basic conditions was a key step. The structure of the resulting compounds was confirmed by single crystal X-ray study .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives like N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using spectroscopic techniques and computational studies. The influence of the methyl group on the characteristic frequencies of the amide group was a particular focus. Ab initio and DFT studies with a 6-311++G(d,p) basis set provided insights into the structural, thermodynamical, and vibrational characteristics of these compounds .

Scientific Research Applications

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide have been identified as key components in the synthesis of thiazolo[3,2-a]pyrimidinones. These compounds act as doubly electrophilic building blocks in the synthetic route, leading to the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields (Janardhan et al., 2014).

Anticancer Agent Synthesis

The synthesis and biological evaluation of derivatives containing 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide have shown potential as anticancer agents. These compounds have demonstrated selective cytotoxicity against specific cancer cell lines, including human lung adenocarcinoma cells (Evren et al., 2019).

Molecular Docking and Analgesic Activity

Research involving the synthesis of 2-chloro-N,N-diphenylacetamide derivatives has explored their potential as analgesic agents. Molecular docking studies on these compounds, particularly on COX-1 and COX-2 enzymes, have shown promising results in terms of binding strength and analgesic response (Kumar et al., 2019).

Antioxidant Activity and Molecular Docking

The study of 5-arylazo-2-chloroacetamido thiazole derivatives has been conducted to evaluate their antioxidant efficacy. These compounds have undergone molecular docking and in vitro antioxidant activity studies, showing promise as antioxidant agents (Hossan, 2020).

properties

IUPAC Name |

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c1-12-7-9-13(10-8-12)15-11-23-18(20-15)21-17(22)16(19)14-5-3-2-4-6-14/h2-11,16H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRYNRGNDMHXKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-hydrazinyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}pyridine](/img/structure/B2515264.png)

![6-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2515272.png)

![2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2515273.png)

![3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2515274.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2515277.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B2515280.png)

![(1S,2R,4S)-6,6-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2515281.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515282.png)

![4-Chloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B2515286.png)